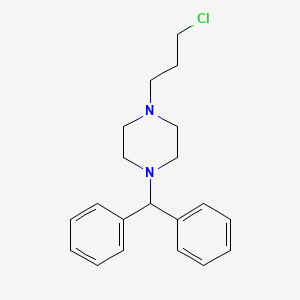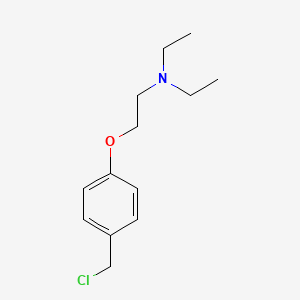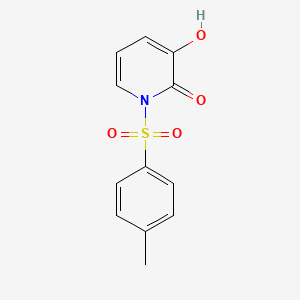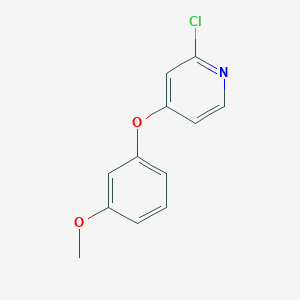
3-((tert-Butyldimethylsilyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid derivatives using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions using tert-butyl(dimethyl)silyl chloride and appropriate benzoic acid derivatives. The process would likely be optimized for cost-efficiency and scalability, utilizing continuous flow reactors and automated systems to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzoic acid core or the silyl protecting group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new silyl ethers or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldimethylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and natural products.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which 3-((tert-Butyldimethylsilyl)oxy)benzoic acid exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, revealing the hydroxyl group for further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used in the silylation of alcohols and phenols.
(tert-Butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and as an intermediate in the synthesis of complex molecules.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the benzoic acid core. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
160907-95-9 |
|---|---|
Molekularformel |
C13H20O3Si |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-11)12(14)15/h6-9H,1-5H3,(H,14,15) |
InChI-Schlüssel |
HBTRYLXBYNEGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Prop-1-en-1-yl)oxy]butan-1-ol](/img/structure/B8680737.png)
![4-methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B8680744.png)

![N-[4-(Propan-2-yl)cyclohexyl]cycloheptanamine](/img/structure/B8680763.png)







